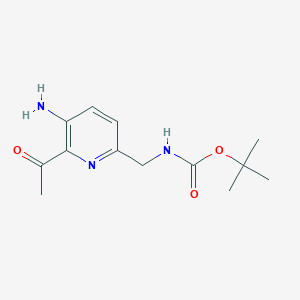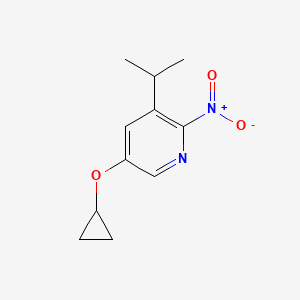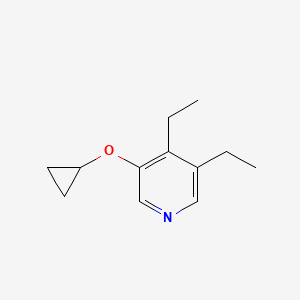![molecular formula C9H8INO4 B14837435 [2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837435.png)
[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an iodine atom at the 2-position, a methoxycarbonyl group at the 6-position, and an acetic acid moiety at the 4-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid can be achieved through several synthetic routes. One common method involves the iodination of a pyridine derivative followed by the introduction of the methoxycarbonyl and acetic acid groups. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The subsequent steps may include esterification and hydrolysis reactions to introduce the methoxycarbonyl and acetic acid groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification and hydrolysis reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and acids or bases for esterification and hydrolysis reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and different esters or acids derived from the methoxycarbonyl group.
Applications De Recherche Scientifique
[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid involves its interaction with molecular targets and pathways within biological systems. The iodine atom and the methoxycarbonyl group play crucial roles in its reactivity and binding affinity to specific targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid: is similar to other pyridine derivatives such as [2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]methyl ester and [2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]amide.
Other Iodinated Pyridines: Compounds like 2-iodopyridine and 2-iodo-4-methylpyridine share structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H8INO4 |
|---|---|
Poids moléculaire |
321.07 g/mol |
Nom IUPAC |
2-(2-iodo-6-methoxycarbonylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H8INO4/c1-15-9(14)6-2-5(4-8(12)13)3-7(10)11-6/h2-3H,4H2,1H3,(H,12,13) |
Clé InChI |
DFNBRACIFZDRQS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=CC(=C1)CC(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


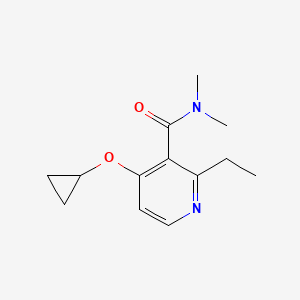
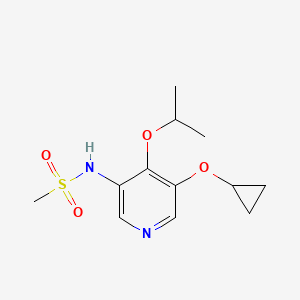

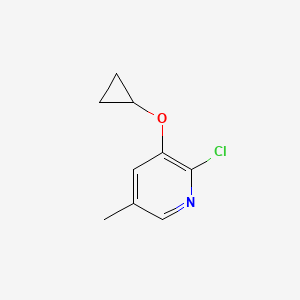
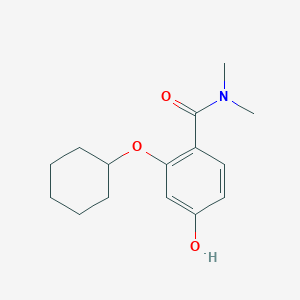
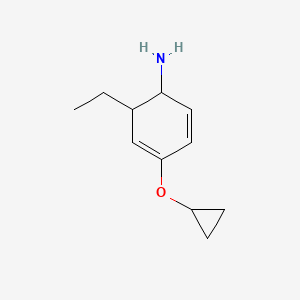

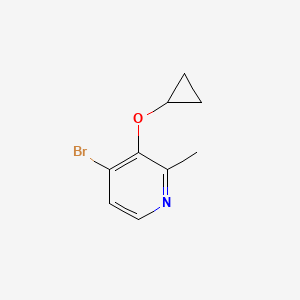

![[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837405.png)
